molecular formula C17H15FN4 B14917078 3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine

3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine

Cat. No.: B14917078
M. Wt: 294.33 g/mol
InChI Key: RAIIAERHBZHWJF-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine is a complex organic compound that features a benzimidazole ring fused with a fluorophenyl group and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminobenzimidazole with 4-fluorobenzaldehyde, followed by cyclization with an appropriate dihydropyrrole precursor under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or fluorophenyl rings .

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C17H15FN4

Molecular Weight

294.33 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydropyrrol-2-amine

InChI

InChI=1S/C17H15FN4/c18-11-5-7-12(8-6-11)22-10-9-13(16(22)19)17-20-14-3-1-2-4-15(14)21-17/h1-9,16H,10,19H2,(H,20,21)

InChI Key

RAIIAERHBZHWJF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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